C-Reactive Protein (CRP) 77-82 acetate

Description

Overview of C-Reactive Protein as an Evolutionarily Conserved Acute-Phase Reactant in Innate Immunity

C-Reactive Protein (CRP) is a quintessential acute-phase reactant and a key component of the innate immune system. scilit.commdpi.com It is an evolutionarily conserved protein, identified in species ranging from arthropods to humans, highlighting its fundamental role in host defense. nih.gov In humans, CRP is a member of the pentraxin superfamily of proteins, characterized by a pentameric (five-subunit) ring-shaped structure. targetmol.comfrontiersin.org Each subunit has a molecular weight of approximately 20–30 kDa. nih.gov

Primarily synthesized by liver cells (hepatocytes) in response to pro-inflammatory cytokines, particularly interleukin-6 (IL-6), plasma concentrations of CRP can increase up to 1,000-fold during the acute phase of inflammation or in response to tissue injury. nih.govnih.govresearchgate.netbinasss.sa.cr This rapid and significant elevation makes CRP a widely used clinical biomarker for monitoring inflammation. frontiersin.org

As a pattern recognition molecule, CRP's primary function in innate immunity is to recognize and bind to a variety of endogenous and exogenous ligands, most notably phosphocholine (B91661), which is present on the surface of many pathogens and damaged host cells. nih.govfrontiersin.orgfrontiersin.org This binding action triggers several downstream immune responses:

Complement Activation: CRP can activate the classical complement pathway by binding to C1q, leading to the opsonization (tagging) of pathogens for destruction. binasss.sa.crfrontiersin.org

Phagocytosis: By acting as an opsonin, CRP enhances the phagocytosis of targeted cells by immune cells like macrophages. frontiersin.org

Modulation of Immune Cells: CRP interacts with Fcγ receptors on phagocytes, influencing inflammatory responses. frontiersin.org

While in mammals, CRP levels rise in response to inflammation, in some invertebrates like the arthropod horseshoe crab, it is a constitutively expressed protein, suggesting an evolutionary shift in its gene expression regulation. nih.govfrontiersin.org The conserved structure and function across diverse species underscore CRP's ancient and critical role in the immediate, non-specific defense against threats. nih.gov

| Key Functions of C-Reactive Protein in Innate Immunity |

| Pattern Recognition: Binds to phosphocholine on pathogens and damaged cells. nih.govfrontiersin.org |

| Complement System Activation: Initiates the classical complement cascade via C1q. binasss.sa.crfrontiersin.org |

| Opsonization: Tags targets for enhanced phagocytosis. frontiersin.org |

| Inflammatory Regulation: Modulates cytokine production and chemotaxis. frontiersin.org |

Physiological Context of CRP Degradation and Bioactive Peptide Generation

The native, circulating form of C-Reactive Protein is the pentameric (pCRP) structure. plos.org However, at sites of inflammation, pCRP can undergo conformational changes and degradation. mdpi.com This process is not merely a breakdown of the protein but a crucial step in generating new, biologically active molecules, including the monomeric form of CRP (mCRP) and various peptide fragments. nih.govnih.gov

The dissociation of pCRP into its subunits to form mCRP can be triggered by conditions present in inflamed tissues, such as oxidative stress or interaction with activated cell membranes and bioactive lipids. mdpi.com This monomeric form is considered to be a more potent pro-inflammatory mediator than its pentameric precursor. mdpi.com

Furthermore, evidence suggests that CRP can serve as a substrate for proteases released by immune cells, particularly neutrophils, at inflammatory sites. nih.govnih.gov Neutrophil membrane-associated serine proteases can cleave CRP, yielding smaller, soluble, and bioactive peptides. nih.govnih.gov This enzymatic degradation results in the generation of peptide fragments that possess distinct biological activities, often contrasting with the functions of the parent pCRP molecule. nih.gov These CRP-derived peptides can act locally to modulate the inflammatory response, for instance, by inhibiting functions of activated neutrophils. nih.gov This localized generation of bioactive fragments represents a sophisticated level of regulation within the inflammatory milieu, where the breakdown of an acute-phase protein leads to the production of specific modulatory agents.

Significance of C-Reactive Protein (CRP) 77-82 as a Specific Peptide Fragment in Inflammatory Modulation

Among the various peptides generated from the degradation of CRP, the fragment corresponding to amino acid residues 77-82 has been identified as a significant bioactive molecule with anti-inflammatory properties. nih.govnih.gov This specific peptide, C-Reactive Protein (CRP) 77-82, is generated when CRP is cleaved by neutrophil membrane proteases. nih.gov

Research has demonstrated that synthetic peptides homologous to this sequence can replicate these anti-inflammatory effects. Specifically, CRP 77-82 has been shown to significantly inhibit key pro-inflammatory functions of neutrophils. nih.gov Studies have found that CRP 77-82 can inhibit superoxide (B77818) production from activated neutrophils and also suppress neutrophil chemotaxis, which is the directed movement of neutrophils toward a site of inflammation. nih.gov

In in vivo models of lung inflammation, the administration of CRP peptide 77-82 resulted in a significant reduction (up to 90%) of neutrophil influx into the lung alveoli and also inhibited the associated increase in protein leakage by up to 55%. nih.gov These findings suggest that CRP degradation products, and specifically the 77-82 peptide, can play a crucial role in diminishing tissue injury during inflammation by limiting the extent of neutrophil infiltration and activation. nih.gov The peptide appears to interfere with the membrane-associated oxidative metabolism in human neutrophils, likely involving the signal transduction pathways for neutrophil activation. nih.govcpcscientific.com

| Properties of C-Reactive Protein (CRP) 77-82 | |

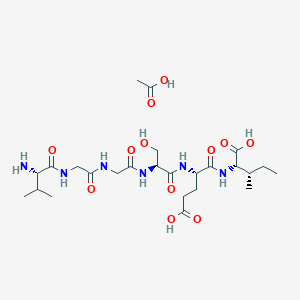

| Sequence (Three-Letter) | H-Val-Gly-Gly-Ser-Glu-Ile-OH cpcscientific.com |

| Sequence (One-Letter) | VGGSEI cpcscientific.com |

| Molecular Formula | C₂₃H₄₀N₆O₁₀ cpcscientific.com |

| Molecular Weight | 560.61 g/mol cpcscientific.com |

| Primary Identified Function | Interferes with membrane-associated oxidative metabolism in human neutrophils. cpcscientific.com |

| Observed Biological Effects | Inhibits neutrophil chemotaxis and superoxide production. nih.gov Reduces neutrophil influx and protein leakage in inflamed lung tissue. nih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C25H44N6O12 |

|---|---|

Molecular Weight |

620.6 g/mol |

IUPAC Name |

acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C23H40N6O10.C2H4O2/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3;1-2(3)4/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39);1H3,(H,3,4)/t12-,13-,14-,18-,19-;/m0./s1 |

InChI Key |

SXSHPJRXGKYMAL-XBJUJGLBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N.CC(=O)O |

Origin of Product |

United States |

Origins and Synthesis of C Reactive Protein Crp 77 82 Acetate

Endogenous Proteolytic Processing of C-Reactive Protein

During an inflammatory response, the concentration of C-Reactive Protein, an acute-phase protein, can increase significantly. nih.gov At these inflammatory sites, neutrophils, a type of white blood cell, release various enzymes that can modify CRP. nih.govmdpi.com This modification often involves the proteolytic cleavage of CRP into smaller, biologically active peptide fragments, including the 77-82 sequence. nih.gov

Neutrophils play a critical role in the fragmentation of CRP. mdpi.com When these immune cells migrate to inflamed tissues, they release a variety of proteolytic enzymes. mdpi.com Human CRP can trigger the release of enzymatic activity from neutrophils, which in turn promotes its own degradation in the extracellular environment. nih.govnih.gov This degradation yields small, soluble, and bioactive peptides. nih.gov The cleavage of CRP by these proteases is a key step in modulating the inflammatory response, as the resulting fragments can have different biological activities than the native protein. nih.gov For example, degradation products generated by neutrophil elastase have been shown to promote neutrophil apoptosis, a process that can help protect from inflammatory injury. nih.govresearchgate.net

Several specific proteases released by neutrophils have been identified as being responsible for the degradation of CRP. These enzymes, primarily serine proteases, are stored in neutrophil granules and released upon activation. mdpi.comoaepublish.com Research has identified a membrane-associated neutrophil serine protease capable of generating CRP fragments, including CRP 77-82. nih.gov One of the most well-characterized of these enzymes is Neutrophil Elastase. nih.govresearchgate.net Additionally, studies have characterized a larger CRP-degrading protease with a molecular weight of approximately 600 kD, which can be separated into smaller subunits. nih.govnih.gov

Table 1: Key Neutrophil-Derived Proteases Involved in CRP Degradation

| Enzyme | Class | Role in CRP Degradation |

|---|---|---|

| Neutrophil Elastase (NE) | Serine Protease | Directly cleaves CRP into smaller fragments, modulating inflammatory responses. nih.govresearchgate.net |

| Cathepsin G (CG) | Serine Protease | A major neutrophil serine protease involved in inflammatory processes and tissue remodeling. oaepublish.comnih.gov |

| Proteinase 3 (PR3) | Serine Protease | Another key serine protease stored in neutrophil granules with broad substrate specificity. oaepublish.com |

| Membrane-Associated Serine Protease(s) | Serine Protease | Implicated in the degradation of CRP to yield bioactive peptides like CRP 77-82. nih.gov |

Synthetic Generation of C-Reactive Protein (CRP) 77-82 Acetate (B1210297) for Research Applications

To study the specific biological effects of CRP fragments, researchers require pure, homogenous samples of these peptides. This is achieved through chemical peptide synthesis, which allows for the precise creation of sequences like CRP 77-82.

The most common method for synthesizing peptides for research is Solid-Phase Peptide Synthesis (SPPS) . researchgate.netnih.gov This technique involves a step-by-step process:

The first amino acid of the sequence (the C-terminal residue) is attached to an insoluble solid support, typically a resin. peptide.com

The subsequent amino acids are then added one by one in the desired sequence. Each addition involves a coupling step to form a peptide bond, followed by a deprotection step to prepare for the next amino acid. peptide.com

Throughout the synthesis, the growing peptide chain remains attached to the resin, which facilitates the removal of excess reagents and byproducts by simple washing and filtration. peptide.com

Once the entire sequence is assembled, the completed peptide is cleaved from the resin support and all protecting groups are removed. peptide.com

Another approach is Fragment Condensation , where smaller, pre-synthesized peptide fragments are coupled together either in solution or on a solid support. researchgate.netspringernature.com This method can be more efficient for producing very long peptides or proteins. google.com Following synthesis, the crude peptide is purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC). google.com

During the final purification steps of peptide synthesis, particularly RP-HPLC, trifluoroacetic acid (TFA) is often used. This results in the peptide being isolated as a trifluoroacetate (B77799) salt. researchgate.netambiopharm.com While common in early-stage research, the TFA counterion can have undesirable effects, such as interfering with biological assays or eliciting immune responses. ambiopharm.comnih.govgenscript.com

For many research applications, especially those involving cell-based assays or in vivo studies, it is preferable to exchange the TFA for a more biocompatible counterion, such as acetate. google.comnih.gov Acetate is a pharmaceutically acceptable counterion and is often the preferred choice for peptides intended for further development. google.comambiopharm.com The process of converting the peptide from a TFA salt to an acetate salt is typically achieved through ion-exchange chromatography. google.comambiopharm.com

The choice of counterion significantly impacts the peptide's properties:

Physical Form : Acetate salts often produce a better-quality lyophilized (freeze-dried) product, which is less "fluffy" and easier to handle than TFA salts. ambiopharm.com

Biocompatibility : Acetate is a natural biological metabolite and is considered safer and more acceptable for cellular and animal studies compared to TFA. nih.gov

Table 2: Comparison of Common Peptide Counterions

| Feature | Trifluoroacetate (TFA) | Acetate |

|---|---|---|

| Origin | A byproduct of the standard RP-HPLC purification process. ambiopharm.com | Introduced via a secondary ion-exchange step. google.com |

| Handling | Can result in a "fluffy," difficult-to-handle lyophilized cake. ambiopharm.com | Typically yields a better, more manageable lyophilized product. ambiopharm.com |

| Biocompatibility | Can interfere with biological assays and may be toxic to cells. nih.govgenscript.com | Considered safer, more biocompatible, and acceptable for in vitro and in vivo studies. nih.gov |

| Common Use | Frequent in early research and development due to ease of initial synthesis. ambiopharm.com | Preferred for later-stage development and biological applications. google.comambiopharm.com |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| C-Reactive Protein (CRP) 77-82 acetate |

| C-Reactive Protein (CRP) |

| Neutrophil Elastase |

| Cathepsin G |

| Proteinase 3 |

| Valine |

| Glycine |

| Serine |

| Glutamic Acid |

| Isoleucine |

| Trifluoroacetic Acid (TFA) |

Biological Activities and Immunomodulatory Functions of C Reactive Protein Crp 77 82 Acetate

Modulation of Neutrophil Function

CRP 77-82 acetate (B1210297) has been identified as a key modulator of neutrophil activity, influencing several critical functions of these primary cells of the innate immune system. Its effects range from inhibiting cell migration to reducing the production of harmful reactive oxygen species.

Inhibition of Neutrophil Chemotaxis and Influx

The peptide demonstrates a notable ability to interfere with neutrophil chemotaxis, the directed movement of neutrophils toward sites of inflammation in response to chemical signals. Research has shown that CRP peptides, including the 77-82 fragment, can inhibit neutrophil chemotaxis stimulated by chemoattractants like FMLP (N-formylmethionyl-leucyl-phenylalanine) in laboratory settings. cloudfront.net This inhibitory action is crucial in controlling the accumulation of neutrophils at inflammatory sites.

In vivo studies support these findings, showing that the administration of CRP peptide 77-82 can lead to a significant reduction of neutrophil influx into the alveolar spaces of the lungs during induced inflammation. cloudfront.netnih.gov In experiments with mice, the peptide caused reductions of up to 90% in neutrophils found in bronchoalveolar lavage fluid, underscoring its potent effect on limiting the migration of these immune cells to tissues. nih.gov A similar peptide, CRP 72-86, was also found to decrease the directional movement and velocity of neutrophils. frontiersin.org

Attenuation of Neutrophil Superoxide (B77818) Production

A key function of neutrophils is the production of superoxide and other reactive oxygen species (ROS) to destroy pathogens. However, excessive ROS production can cause significant damage to host tissues. CRP 77-82 acetate has been shown to effectively attenuate this process. nih.govnih.govrupress.org

Pre-incubation of neutrophils with the 77-82 peptide results in a marked inhibition of superoxide generation. nih.govnih.gov The mechanism for this is attributed to the peptide's ability to interfere with the cell's energy metabolism. It inhibits the glycolytic enzyme enolase, which leads to a depletion of intracellular ATP, thereby impairing the energy-dependent process of superoxide production. nih.govnih.gov

| Peptide Concentration | Preincubation Time | Inhibition Percentage | Source |

|---|---|---|---|

| 50 µM | 15 min | 34% ± 2% | nih.govnih.gov |

| 6.25 µM | 60 min | 12% ± 2% | nih.govnih.gov |

Differential Effects on L-Selectin Expression and Endothelial Adhesion Compared to Other CRP Peptides

The process of neutrophil adhesion to the vascular endothelium, a critical step for their exit from the bloodstream, is mediated by adhesion molecules like L-selectin. wikipedia.org Interestingly, different fragments of the CRP molecule have varied effects on this process. While native CRP and certain peptides (e.g., 174-185 and 201-206) can diminish neutrophil attachment to endothelial cells by causing the shedding of L-selectin from the neutrophil surface, CRP 77-82 acetate does not share this effect. cloudfront.netrupress.orgnih.gov

Studies have explicitly shown that, unlike other CRP-derived peptides, the 77-82 fragment does not reduce L-selectin expression or inhibit neutrophil adhesion through this mechanism. cloudfront.netnih.gov This highlights a significant functional differentiation among CRP peptides, suggesting that specific regions of the parent CRP molecule are responsible for distinct immunomodulatory actions.

| CRP Peptide Fragment | Effect on L-Selectin Expression | Effect on Endothelial Adhesion | Source |

|---|---|---|---|

| 77-82 | No significant effect | No significant effect | cloudfront.netnih.gov |

| 174-185 | Diminished | Diminished | cloudfront.netnih.gov |

| 201-206 | Diminished | Diminished | cloudfront.netnih.gov |

Regulation of Inflammatory Processes

The influence of CRP 77-82 acetate extends beyond direct neutrophil modulation to broader regulatory effects on inflammatory events, particularly within tissues like the lungs.

Impact on Alveolar Inflammation and Vascular Permeability

The peptide has demonstrated significant anti-inflammatory effects in the context of lung injury. nih.gov By inhibiting the influx of neutrophils into the alveoli, CRP 77-82 acetate directly mitigates a primary cause of tissue damage in inflammatory lung conditions. nih.gov Furthermore, it has been shown to significantly inhibit the increase in alveolar total protein levels by up to 55%. nih.gov This reduction in protein leakage is a direct indicator of decreased vascular permeability, meaning the peptide helps to maintain the integrity of the blood vessel walls and prevent fluid from flooding the lung tissue. nih.gov These actions suggest that degradation products of CRP, such as the 77-82 peptide, can diminish lung injury. nih.govresearchgate.net

Contribution to Immunological Negative Feedback Loops in Inflammation

The various inhibitory functions of CRP 77-82 acetate are consistent with a role in negative feedback mechanisms that control and resolve inflammation. Acute-phase proteins like CRP are considered central components of systemic negative feedback loops that protect the host from excessive inflammation and potential organ damage. researchgate.net While native CRP is often seen as a pro-inflammatory marker, it can also have protective, anti-inflammatory effects. nih.govmdpi.com The actions of the 77-82 peptide—dampening neutrophil chemotaxis and superoxide production—represent a tangible mechanism by which CRP can exert this down-regulatory function at a local level, helping to prevent an overzealous immune response and limit tissue damage. nih.govnih.govnih.gov

Mechanistic Investigations of C Reactive Protein Crp 77 82 Acetate Action

Elucidation of Intracellular Signal Transduction Pathways in Target Cells

The primary target cells for investigating the action of CRP 77-82 acetate (B1210297) have been human neutrophils. Research indicates that this peptide interferes with the membrane-associated oxidative metabolism within these immune cells. A key mechanism identified is the inhibition of the glycolytic enzyme enolase. This inhibition is uncompetitive, with a Ki value of 27 microM, and leads to a significant depletion of intracellular ATP.

The reduction in ATP levels has a direct impact on neutrophil function. Specifically, preincubation of neutrophils with CRP 77-82 acetate has been shown to inhibit the generation of superoxide (B77818) by opsonized zymosan-stimulated neutrophils. This inhibitory effect is dose-dependent. While the peptide's action is thought to involve the signal transduction pathways for neutrophil activation, it does not appear to affect arachidonic acid release or the transmembrane potential of the neutrophils.

The broader native C-Reactive Protein (CRP) from which the 77-82 acetate fragment is derived, is known to activate several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and nuclear factor-kappa B (NF-κB) pathways in various cell types. However, the precise and direct linkage of these pathways to the action of the CRP 77-82 acetate fragment specifically requires further elucidation.

Table 1: Effect of CRP 77-82 Acetate on Neutrophil Function

| Parameter | Effect of CRP 77-82 Acetate | Concentration | Reference |

| Superoxide Generation | Inhibition | 50 microM | |

| Intracellular ATP | Depletion | 50 microM | |

| Glycolysis | Inhibition | 50 microM | |

| Chemotaxis | Inhibition | 50 microM |

Exploration of Potential Cellular Receptors and Binding Partners

The specific cellular receptors and binding partners for the CRP 77-82 acetate fragment have not been definitively identified in the existing research. However, studies on the native pentameric CRP (pCRP) and its monomeric form (mCRP) provide insights into potential interaction pathways.

pCRP is known to bind to Fc gamma receptors (FcγRs), specifically FcγRI (CD64) and FcγRIIa (CD32), on polymorphonuclear leukocytes and monocytes/macrophages. It can also bind to FcαRI (CD89) on neutrophils and macrophages. In contrast, mCRP has been shown to bind to the low-affinity IgG FcγRIIIb (CD16).

While these receptors are established for the larger CRP forms, it is not yet confirmed whether the 77-82 acetate fragment binds directly to these or other specific receptors. The peptide's ability to interfere with intracellular processes suggests it may interact with cell surface components to initiate its effects, but further investigation is needed to identify its direct binding partners.

Assessment of Additive and Synergistic Interactions with Co-existing CRP-Derived Peptides

Research has shown that CRP 77-82 acetate can act in concert with other CRP-derived peptides to modulate neutrophil function. Specifically, the peptide corresponding to residues 77-82 has been observed to have an additive effect with peptides corresponding to residues 83-90 and 201-206.

This additive interaction is particularly evident in the inhibition of superoxide production from activated neutrophils. When used in combination at a concentration of 50 microM, these peptides collectively enhance the inhibitory effect on this key inflammatory process. Furthermore, these peptides also act additively to affect degranulation in activated neutrophils. The peptide CRP 77-82, along with the 201-206 fragment, has also been shown to inhibit neutrophil chemotaxis.

It is important to note that not all CRP-derived peptides exhibit the same functional interactions. For instance, while peptides 174-185 and 201-206 were found to stimulate the production of soluble IL-6 receptors from neutrophils, the 77-82 peptide had little to no effect in this regard. This highlights the specificity of the functional contributions of different regions of the native CRP molecule.

Table 2: Interactive Effects of CRP-Derived Peptides on Neutrophil Functions

| Peptides in Combination | Effect | Target Function | Interaction Type | Reference |

| CRP 77-82, CRP 83-90, CRP 201-206 | Inhibition | Superoxide Production | Additive | |

| CRP 77-82, CRP 83-90, CRP 201-206 | Affects | Degranulation | Additive | |

| CRP 77-82, CRP 201-206 | Inhibition | Chemotaxis | Not Specified |

Research Methodologies and Applications of C Reactive Protein Crp 77 82 Acetate

In Vitro Experimental Models for Assessing Bioactivity

In vitro models are crucial for dissecting the specific biological activities of peptide fragments like CRP 77-82 acetate (B1210297). These controlled laboratory environments allow researchers to observe the direct effects of the peptide on specific cell types and biological pathways, particularly those involving neutrophils.

Neutrophil Chemotaxis Assays

Neutrophil chemotaxis, the directed movement of neutrophils toward a chemical stimulus, is a fundamental process in the inflammatory response. Studies have utilized the CRP 77-82 peptide to investigate its modulatory effects on this process. Research has shown that peptides corresponding to amino acid residues 77-82 of the native CRP molecule can block neutrophil chemotaxis. rupress.org

In one study, a synthesized peptide encompassing this region (CRP 72-86) was tested for its effect on neutrophil movement. When neutrophils were pre-treated with the CRP 72-86 peptide, their directional movement and velocity in response to the chemoattractant formylmethionine-leucyl-phenylalanine (fMLF) were decreased, demonstrating an inhibitory effect on chemotaxis. nih.govfrontiersin.org

Reactive Oxygen Species (ROS) Production Assays

The production of reactive oxygen species (ROS) by neutrophils, often referred to as the oxidative burst, is a critical mechanism for killing pathogens. The CRP 77-82 peptide has been implicated in modulating this function. Studies have reported that the peptide fragment spanning residues 77-82 of CRP blocks neutrophil superoxide (B77818) generation. rupress.org This suggests that the peptide interferes with the membrane-associated oxidative metabolism in human neutrophils. cpcscientific.com This inhibitory role highlights the peptide's potential to specifically regulate certain pro-inflammatory functions of neutrophils without affecting others.

Cell Adhesion and Extravasation Models

The adhesion of neutrophils to the endothelium is a prerequisite for their extravasation into tissues during an inflammatory response. This process is mediated by adhesion molecules like L-selectin. In studies evaluating the mechanisms underlying neutrophil accumulation at inflammatory sites, the effect of various CRP-derived peptides on neutrophil adhesion to endothelial cells was examined. While the parent CRP protein and other peptide fragments (174-185 and 201-206) were found to diminish neutrophil attachment and downregulate L-selectin expression, the CRP 77-82 peptide had no such effect. nih.gov This differential activity underscores the high specificity of different CRP domains in modulating distinct stages of the inflammatory cascade.

| Assay Type | Cell Type | Observed Effect of CRP 77-82 | Reference |

|---|---|---|---|

| Neutrophil Chemotaxis | Human Neutrophils | Blocks/Decreases directional movement | rupress.orgnih.govfrontiersin.org |

| Reactive Oxygen Species (ROS) Production | Human Neutrophils | Blocks superoxide generation | rupress.orgcpcscientific.com |

| Cell Adhesion (L-selectin expression) | Human Neutrophils | No effect observed | nih.gov |

In Vivo Preclinical Models of Inflammation

While in vitro studies provide valuable mechanistic insights, in vivo preclinical models are essential for understanding the physiological relevance of these findings in a complex living organism. However, published research focusing specifically on the in vivo effects of the CRP 77-82 acetate peptide in preclinical models of inflammation is limited. Most in vivo research has concentrated on the role of the full pentameric or monomeric forms of CRP. nih.govnih.gov For instance, studies in rabbit models have investigated the presence of the full CRP protein in atherosclerotic lesions. nih.gov Future studies are needed to determine the utility and effects of specific inhibitors like CRP 77-82 acetate in animal models. nih.gov

Application as a Research Reagent in Immunological Assays, including Blocking Peptide in Antibody Studies

Beyond its use in functional cell-based assays, CRP 77-82 acetate serves as a valuable reagent in various immunological techniques. A primary application is its use as a blocking peptide in antibody studies to ensure the specificity of antibody-antigen interactions. mybiosource.com

In techniques such as ELISA, Western blotting, or immunohistochemistry, a blocking peptide can be used to perform antibody neutralization experiments. The procedure involves pre-incubating the primary antibody with an excess of the blocking peptide (e.g., at a 10:1 molar ratio of peptide to antibody). mybiosource.com If the peptide corresponds to the epitope recognized by the antibody, it will bind to the antibody's antigen-binding site. This pre-incubation step prevents the primary antibody from subsequently binding to the target protein in the sample. A significant reduction or elimination of the signal in the presence of the blocking peptide confirms that the antibody's reactivity is specific to that epitope. This application is critical for validating the specificity of anti-CRP antibodies and avoiding false-positive results. mybiosource.com

Development of Peptide-Based Research Reagents for C-Reactive Protein Studies

The study of CRP fragments like 77-82 has paved the way for the development of more sophisticated peptide-based research reagents to probe CRP's function and structure. Modern research employs a combination of experimental and computational methods to identify and optimize novel peptides that bind to CRP. acs.orgresearchgate.netnih.govfigshare.com

One powerful technique is the one-bead–one-compound (OBOC) combinatorial library method . nih.gov This approach involves synthesizing a vast library of different peptides on individual beads and then screening them for their ability to bind to a target protein, such as CRP. Using a fluorescence-based screening method, researchers have successfully identified novel peptide inhibitors of CRP that are distinct from its natural fragments. nih.gov

Another prominent method is phage-display technology . acs.orgresearchgate.netfigshare.com This technique involves generating large libraries of bacteriophages that express different peptides on their surfaces. These libraries are then screened against CRP to identify peptides with high binding affinity and specificity. The integration of these experimental techniques with in silico computational modeling can accelerate the screening process and help predict the binding interactions between peptides and CRP. acs.orgnih.gov Through such methods, researchers have identified novel CRP-binding peptides, such as P2, P3, and P9, which can serve as potential new reagents for CRP detection and functional studies, potentially replacing specific antibodies in certain applications. acs.orgresearchgate.netfigshare.com

| Methodology | Description | Example Outcome | Reference |

|---|---|---|---|

| One-Bead–One-Compound (OBOC) Combinatorial Library | Synthesis and screening of large libraries of peptides on beads to find specific binders to a target protein. | Identification of novel peptide inhibitors of CRP-induced pro-inflammatory effects. | nih.gov |

| Phage-Display Technology | Use of bacteriophages to express and screen vast peptide libraries for binding affinity to a target. | Discovery of specific CRP-binding peptides (e.g., P2, P3, P9) for recognition and detection applications. | acs.orgresearchgate.netfigshare.com |

| Computational Modeling | In silico methods to simulate and predict peptide-protein interactions, complementing experimental screening. | Shortens the screening process and provides insights into binding modes. | acs.orgnih.gov |

Future Research Directions and Translational Perspectives for C Reactive Protein Crp 77 82 Acetate

Identification of Novel Biological Roles Beyond Neutrophil Modulation

The primary characterized function of CRP 77-82 acetate (B1210297) is its interference with the membrane-associated oxidative metabolism in human neutrophils and the inhibition of neutrophil chemotaxis. nih.govcpcscientific.com This peptide has been shown to significantly reduce neutrophil influx in animal models of inflammation. nih.gov However, the broader implications of this peptide's activity on the intricate network of the immune system are yet to be fully uncovered.

Future investigations could focus on the following areas:

Impact on Other Immune Cells: Research is needed to determine if CRP 77-82 acetate affects other key immune cells such as macrophages, lymphocytes, dendritic cells, and mast cells. Understanding these interactions would provide a more comprehensive picture of its immunomodulatory properties.

Endothelial Cell Interactions: Given that neutrophil migration is a critical step in inflammation that involves crossing the endothelial barrier, it is pertinent to investigate the direct effects of CRP 77-82 acetate on endothelial cell activation, permeability, and expression of adhesion molecules. Notably, other CRP-derived peptides have been shown to influence endothelial cell function, though studies have indicated that CRP 77-82 does not diminish neutrophil attachment or L-selectin expression. nih.gov

Cytokine and Chemokine Regulation: Elucidating the effect of CRP 77-82 acetate on the production and release of a wide array of cytokines and chemokines from various cell types will be crucial. While some studies have shown that other CRP fragments can stimulate the release of soluble interleukin-6 receptor (sIL-6R), peptide 77-82 was found to have little to no effect in this regard. nih.gov A broader analysis of its impact on the cytokine network is warranted.

| Cell Type | Known Effect of CRP 77-82 Acetate | Potential Future Research Areas |

| Neutrophils | Interferes with oxidative metabolism; Inhibits chemotaxis. nih.govcpcscientific.com | Further elucidation of intracellular signaling pathways. |

| Macrophages | Currently unknown. | Investigation of effects on phagocytosis, antigen presentation, and cytokine profiles (M1/M2 polarization). |

| Endothelial Cells | Does not appear to diminish attachment or L-selectin expression. nih.gov | Analysis of effects on vascular permeability and expression of other adhesion molecules. |

| Lymphocytes | Currently unknown. | Assessment of impact on T-cell and B-cell activation, proliferation, and differentiation. |

Advanced Structural-Functional Relationship Studies of CRP 77-82 Acetate

The amino acid sequence of CRP 77-82 is known, and its location within the phosphocholine-binding site of the parent CRP molecule has been identified. nih.gov However, a detailed understanding of how its specific structure dictates its function is still lacking.

Future research in this area should include:

High-Resolution Structural Analysis: Determining the three-dimensional structure of the isolated CRP 77-82 acetate peptide using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography could provide critical insights into its conformation and potential binding motifs.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the peptide sequence, such as amino acid substitutions, truncations, or cyclization, would help to identify the key residues and structural features responsible for its biological activity. This could lead to the design of more potent and stable analogs.

Receptor Identification: A crucial next step is the identification of the specific cellular receptor(s) with which CRP 77-82 acetate interacts to exert its effects on neutrophils. This would open up new avenues for understanding its mechanism of action and for targeted drug development.

Potential as a Modular Research Tool for Deconstructing Complex Inflammatory Pathways

The specificity of CRP 77-82 acetate in inhibiting certain neutrophil functions makes it a potentially valuable tool for dissecting complex inflammatory pathways.

Future applications could involve:

Investigating Intercellular Communication: By selectively modulating neutrophil activity, this peptide could be used to study the downstream effects on other immune and non-immune cells, thereby helping to map the intricate communication networks that drive inflammation.

Validation of Therapeutic Targets: If a specific receptor for CRP 77-82 acetate is identified, the peptide could be used as a molecular probe to validate this receptor as a therapeutic target for a broader range of anti-inflammatory drugs.

Interdisciplinary Approaches in Innate Immunity and Peptidomimetics Research

The fields of innate immunity and peptidomimetics offer exciting opportunities for advancing the therapeutic potential of CRP 77-82 acetate.

Future interdisciplinary research should explore:

Development of Peptidomimetics: Peptides often have limitations as drugs, such as poor stability and bioavailability. The development of peptidomimetics of CRP 77-82—non-peptide molecules that mimic the structure and function of the native peptide—could lead to the creation of more drug-like molecules with improved pharmacokinetic properties. nih.gov

Targeted Delivery Systems: Incorporating CRP 77-82 acetate into novel drug delivery systems, such as nanoparticles or hydrogels, could enhance its delivery to sites of inflammation, thereby increasing its efficacy and reducing potential off-target effects.

Combination Therapies: Investigating the synergistic effects of CRP 77-82 acetate with other anti-inflammatory agents could lead to the development of more effective combination therapies for a variety of inflammatory disorders.

Q & A

Q. What are the optimal storage and handling protocols for CRP 77-82 acetate to ensure experimental reproducibility?

CRP 77-82 acetate requires strict storage conditions to maintain stability. As a lyophilized powder, it should be stored at -20°C for up to 3 years. In solvent (e.g., DMSO or water), it must be kept at -80°C for 1–2 years to prevent degradation. Reconstitution in aqueous buffers should prioritize sterile techniques to avoid contamination, and freeze-thaw cycles must be minimized .

Q. What in vitro models are suitable for studying CRP 77-82’s interaction with neutrophils?

Human neutrophil isolation protocols coupled with in vitro stimulation assays are recommended. Key parameters include:

Q. How does CRP 77-82 differ structurally and functionally from other CRP fragments?

CRP 77-82 (sequence: Val-Gly-Gly-Ser-Glu-Ile) is distinct from fragments like CRP 174-185 or 201-205. Unlike CRP 174-185, which reduces neutrophil adhesion, CRP 77-82 activates neutrophils by inducing IL-6R shedding and enhancing chemotaxis. Structural stability assays (e.g., circular dichroism) can confirm its pentameric disruption compared to full-length CRP .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on CRP 77-82’s pro-inflammatory vs. anti-inflammatory roles?

Discrepancies arise from experimental models and concentrations:

- Pro-inflammatory effects : In vitro, CRP 77-82 (10–50 µM) activates neutrophil IL-6R release .

- Anti-inflammatory effects : In vivo mouse models (e.g., FMLP-induced lung injury), CRP 77-82 (1–5 mg/kg) reduces neutrophil influx by 90%, but requires 10-fold higher doses than native CRP for equivalent efficacy .

Methodological recommendations :- Compare dose-response curves across models.

- Use conditional knockout mice (e.g., IL-6R-deficient) to isolate fragment-specific pathways .

Q. What experimental strategies validate CRP 77-82’s role in atherosclerosis progression?

- In vitro endothelial cell assays : Measure monocyte adhesion (e.g., THP-1 cells) under CRP 77-82 treatment (20–100 µg/mL) using fluorescence labeling.

- ApoE⁻/⁻ mouse models : Intraperitoneal administration (2 mg/kg, biweekly) with histopathological analysis of aortic plaque formation.

- Mechanistic studies : RNA-seq to identify upregulated pro-atherogenic genes (e.g., VCAM-1, MCP-1) .

Q. How should researchers address variability in CRP 77-82’s bioactivity across studies?

Variability stems from:

- Batch differences : Validate peptide purity (>95%) via HPLC and mass spectrometry.

- Solvent effects : Avoid DMSO concentrations >0.1% in cell-based assays to prevent cytotoxicity.

- Species specificity : Confirm cross-reactivity using humanized mouse models, as murine CRP lacks homology to human CRP 77-82 .

Q. What methodologies elucidate CRP 77-82’s interaction with complement pathways?

- C5a-induced chemotaxis inhibition : Use Boyden chambers to compare CRP 77-82 (50 µM) with full-length CRP.

- Complement deposition assays : Quantify C3b/C5b-9 on endothelial cells via Western blot or immunofluorescence .

Data Interpretation and Contradictions

Q. Why does CRP 77-82 show weaker inhibitory effects than native CRP in some assays?

The fragment lacks the pentameric structure required for high-affinity binding to phosphocholine on pathogens. Use surface plasmon resonance (SPR) to compare binding kinetics or modify experimental conditions (e.g., higher concentrations) to compensate .

Q. How to resolve inconsistencies between CRP 77-82’s in vitro activation and in vivo anti-inflammatory outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.